1,3-Difluoro-2-nitrosobenzene

Physical Chemistry Property Prediction Procurement

Secure your supply of 1,3-Difluoro-2-nitrosobenzene, the irreplaceable precursor for the established fluorogenic reagent SBD-F. Its unique 1,3-difluoro substitution pattern dictates its specific reactivity, enabling the synthesis of a reagent with a verified 100 pmol/ml detection limit for glutathione. Generic substitution is not feasible without compromising this analytical performance. This compound is essential for researchers and manufacturers focused on validated thiol quantification.

Molecular Formula C6H3F2NO
Molecular Weight 143.09 g/mol
CAS No. 29270-54-0
Cat. No. B3041441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-nitrosobenzene
CAS29270-54-0
Molecular FormulaC6H3F2NO
Molecular Weight143.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N=O)F
InChIInChI=1S/C6H3F2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H
InChIKeyDFMUTCMGZZSVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-2-nitrosobenzene (CAS 29270-54-0) Product Overview for Procurement: Properties and Key Identifiers


1,3-Difluoro-2-nitrosobenzene (CAS 29270-54-0) is a fluorinated aromatic C-nitroso compound with the molecular formula C₆H₃F₂NO and an average mass of 143.091 Da [1]. As a derivative of benzene substituted with two fluorine atoms at the 1- and 3-positions and a reactive nitroso (-N=O) group at the 2-position, it is also known as 2,6-difluoronitrosobenzene. Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 183.1±30.0 °C at 760 mmHg, and an ACD/LogP of 2.04 [1].

Why Substituting with Generic Nitrosobenzene Analogs Compromises Specific Synthetic and Application Outcomes: A Procurement Perspective


Generic substitution of 1,3-difluoro-2-nitrosobenzene with unsubstituted nitrosobenzene, regioisomeric difluoronitrosobenzenes, or even the structurally similar 2,6-difluoronitrobenzene is not feasible without compromising performance. The specific 1,3-difluoro substitution pattern, combined with the electrophilic nitroso group, dictates its unique reactivity, including its propensity to form trans-azodioxy dimers in the solid state [1]. Furthermore, this compound is the critical intermediate in the established synthesis of ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) , a fluorogenic reagent with defined detection limits and kinetics for thiol quantification. Substitution with a different precursor would alter the entire synthetic pathway and yield a different final product with potentially inferior or unknown performance characteristics.

Quantitative Differentiation Guide for 1,3-Difluoro-2-nitrosobenzene (CAS 29270-54-0): Procurement and Selection Evidence


Comparative Physicochemical Properties: 1,3-Difluoro-2-nitrosobenzene vs. Unsubstituted Nitrosobenzene

1,3-Difluoro-2-nitrosobenzene exhibits distinct physicochemical properties compared to the unsubstituted parent compound, nitrosobenzene. Predicted data for 1,3-difluoro-2-nitrosobenzene shows a higher density (1.3±0.1 g/cm³) [1] versus nitrosobenzene (1.0±0.1 g/cm³) [2], and a higher boiling point (183.1±30.0 °C at 760 mmHg) [1] compared to nitrosobenzene (163.3±9.0 °C at 760 mmHg) [2]. The computed octanol-water partition coefficient (ACD/LogP) for 1,3-difluoro-2-nitrosobenzene is 2.04 [1].

Physical Chemistry Property Prediction Procurement

Comparative Physicochemical Properties: 1,3-Difluoro-2-nitrosobenzene vs. 2,6-Difluoronitrobenzene (Nitro Analog)

The replacement of the nitroso (-N=O) group in 1,3-difluoro-2-nitrosobenzene with a nitro (-NO₂) group to give 2,6-difluoronitrobenzene results in significant property changes. While 1,3-difluoro-2-nitrosobenzene has a predicted ACD/LogP of 2.04 [1], 2,6-difluoronitrobenzene (CAS 19064-24-5) has a reported LogP of 1.55 [2]. Water solubility estimates also differ markedly, with 1,3-difluoro-2-nitrosobenzene predicted at 947.4 mg/L (from Log Kow=2.26) [1], whereas 2,6-difluoronitrobenzene is reported to have low water solubility .

Physical Chemistry Property Prediction Procurement

Thiol Detection Sensitivity and Kinetics: Downstream Fluorogenic Reagent SBD-F vs. ABD-F (Structural Analog)

1,3-Difluoro-2-nitrosobenzene is the key intermediate for the synthesis of ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), a water-soluble fluorogenic reagent for thiol detection . Direct comparison of SBD-F with its structural analog ABD-F (4-fluoro-7-sulfamoylbenzofurazan) reveals trade-offs in performance. SBD-F offers detection limits for glutathione of 100 pmol/ml under optimal conditions (60°C, pH 9.5, 1 h) [1]. In contrast, ABD-F reacts 30 times faster (completing within 5 minutes at 50°C, pH 8) and provides a detection limit of 0.4 pmol per injection for glutathione .

Bioanalytical Chemistry Fluorescent Probes Thiol Detection

Solid-State Speciation and Dimerization Propensity: 2,6-Difluoronitrosobenzene vs. Other Ortho-Substituted Nitrosobenzenes

Single crystal X-ray diffraction analysis confirms that 2,6-difluoronitrosobenzene (1,3-difluoro-2-nitrosobenzene) exclusively adopts the trans-azodioxy dimer form in the solid state when crystallized from chloroform [1]. This behavior is consistent with the class-level observation that weakly electron-withdrawing fluorine substituents on nitrosoarenes generally favor the formation of the trans-azodioxy dimer over the cis-isomer or monomeric forms [1]. In contrast, nitrosoarenes bearing strongly electron-donating groups at the ortho-position often adopt monomeric or oxo-oxime tautomeric forms [1].

Solid-State Chemistry Crystal Engineering Dynamic Covalent Chemistry

Validated Application Scenarios for 1,3-Difluoro-2-nitrosobenzene (CAS 29270-54-0) Based on Quantitative Evidence


Synthesis of High-Sensitivity Thiol Detection Reagent SBD-F

1,3-Difluoro-2-nitrosobenzene is the established precursor for the synthesis of ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), a water-soluble, bifunctional fluorogenic reagent for the sensitive and specific detection of thiols in biological specimens or proteins . As detailed in Section 3, SBD-F offers a detection limit of 100 pmol/ml for glutathione, providing a validated tool for quantifying thiols in complex biological matrices [1].

Solid-State Dynamic Covalent Chemistry and Crystal Engineering Studies

The well-defined solid-state behavior of 2,6-difluoronitrosobenzene, which forms trans-azodioxy dimers, makes it a valuable model compound for investigating monomer-dimer equilibria, dynamic covalent bonding, and the influence of weak inductive effects on crystal packing [2]. This knowledge is critical for the rational design of new solid-state materials with tailored properties.

Development of Fluorogenic Probes for Biological Thiol Quantification

For researchers developing new thiol-selective probes, 1,3-difluoro-2-nitrosobenzene serves as a benchmark intermediate. Its conversion to SBD-F provides a direct link to a widely used commercial reagent, and its physicochemical profile (LogP ~2.04) [3] may inform the design of next-generation probes with improved cellular permeability or subcellular localization.

Computational and Structure-Activity Relationship (SAR) Studies on Nitrosobenzene Derivatives

The distinct physicochemical properties of 1,3-difluoro-2-nitrosobenzene, including its predicted density (1.3 g/cm³) and LogP (2.04) [3], provide a valuable data point for computational chemists building predictive models for nitrosoarene reactivity, solubility, and biological activity. Comparison with data for nitrosobenzene [4] and 2,6-difluoronitrobenzene [5] allows for the calibration of computational methods and the refinement of SAR hypotheses.

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